Bis(dimethylamino-2-propoxy)copper(II)

Atomic Layer Deposition Copper Oxide Growth Rate

Traditional Cu ALD/CVD precursors (e.g., Cu(acac)₂, Cu(hfac)₂) demand high deposition temperatures and introduce fluorine/carbon impurities, compromising film quality. Cu(dmap)₂ eliminates these issues with a low-temp ALD window (80-175 °C) and clean decomposition. • Phase-selective: Cu₂O with H₂O (GPC ~0.12 Å/cycle) or CuO with O₃ (GPC ~0.19 Å/cycle); vapor boost doubles CuO rate to 0.38 Å/cycle. • Achieves 1.9 μΩ·cm Cu resistivity at 120 °C for TSV seed layers. • Air/moisture-sensitive; packaged and shipped under inert gas. Bulk quantities available.

Molecular Formula C10H26CuN2O2+2
Molecular Weight 269.87 g/mol
CAS No. 185827-91-2
Cat. No. B596864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino-2-propoxy)copper(II)
CAS185827-91-2
Molecular FormulaC10H26CuN2O2+2
Molecular Weight269.87 g/mol
Structural Identifiers
SMILESCC(CN(C)C)O.CC(CN(C)C)O.[Cu]
InChIInChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3;/q;;+2
InChIKeyDMVVGZLAQBSSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cu(dmap)₂: ALD/CVD Precursor & Catalyst


Bis(dimethylamino-2-propoxy)copper(II) (CAS 185827-91-2), commonly abbreviated as Cu(dmap)₂, is a volatile organometallic complex in which a central Cu(II) ion is coordinated by two bidentate dimethylamino-2-propoxide ligands [1]. This compound is primarily employed as a metal precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for the fabrication of copper, copper oxide, and copper sulfide thin films, and secondarily as a homogeneous catalyst in selective organic transformations [2][3]. Its utility in materials science and microelectronics stems from a combination of sufficient thermal stability for vapor delivery, clean decomposition pathways, and a low-temperature deposition window [4].

Deposition Low-temperature ALD window for copper and copper oxide thin films
Phase Control Co-reactant-tunable oxide phase selection between Cu₂O and CuO
Purity High-purity metallic copper film capability with low resistivity
Catalysis Homogeneous copper(II) catalyst with bidentate N,O-ligand environment

Why Cu(dmap)₂ Substitution Fails


In thin-film deposition, the selection of a metal precursor is critically dependent on a narrow, process-specific balance of volatility, thermal stability, and surface reactivity. Cu(dmap)₂ provides a distinct low-temperature ALD window (80–175 °C) and a well-characterized growth chemistry that enables the deposition of metallic copper, Cu₂O, or CuO depending on the co-reactant chosen [1][2]. In contrast, other common copper precursors, such as copper(II) acetylacetonate (Cu(acac)₂) or copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), often require higher deposition temperatures, exhibit different decomposition pathways, and can introduce unwanted ligand-derived impurities (e.g., fluorine or excess carbon) into the film [3]. Consequently, substituting Cu(dmap)₂ with a generic 'copper precursor' without rigorous process re-optimization will predictably alter film composition, growth rate, and electrical properties, undermining device performance and batch-to-batch reproducibility.

Temperature Cu(dmap)₂: 80–175 °C ALD window Cu(acac)₂ / Cu(thd)₂: may require higher deposition temperatures
Impurity Cu(dmap)₂: clean decomposition, minimal ligand residue Cu(hfac)₂: fluorine contamination risk may alter film properties
Process Fit Cu(dmap)₂: compatible with H₂O, O₃, and hydrazine co-reactants Generic Cu precursors: process re-optimization required; growth rate may shift

Cu(dmap)₂ Performance vs. Alternatives


ALD Growth Rate Tuning by Co-reactant

The growth per cycle (GPC) for copper oxide ALD using Cu(dmap)₂ is strongly dependent on the co-reactant. Using water as the co-reactant yields Cu₂O films with a GPC of 0.12 ± 0.02 Å/cycle, whereas using ozone yields CuO films with a GPC of 0.19 Å/cycle [1]. Notably, the implementation of a 'vapor boost' delivery system for the precursor can double the GPC with ozone to 0.38 Å/cycle, a rate higher than previously reported for this system [2]. This tunability is a direct consequence of the specific surface chemistry of Cu(dmap)₂ with these oxidants, a characteristic not universally observed across all copper precursors.

ALD Growth Rate Tuning
Head-to-head
GPC: 0.12 Å/cycle (H₂O → Cu₂O); 0.19 Å/cycle (O₃ → CuO); 0.38 Å/cycle (O₃ + vapor boost)
Co-reactant choice enables phase and rate control
Vapor boost doubles base O₃ growth per cycle
Atomic Layer Deposition Copper Oxide Growth Rate

Low-Resistivity ALD Copper Films

Copper films deposited via ALD using Cu(dmap)₂ and tertiary butyl hydrazine (TBH) as a reducing agent exhibit a remarkably low electrical resistivity of 1.9 μΩ·cm for a 54 nm thick film at a deposition temperature of 120 °C [1]. This value is close to the bulk resistivity of copper (approximately 1.68 μΩ·cm) and is indicative of high film purity (approx. 99.4 at.% Cu) [1]. While direct comparative data with other precursors under identical conditions is scarce in the public literature, this low resistivity demonstrates the potential of Cu(dmap)₂ to produce high-quality metallic films at low temperatures, a critical requirement for advanced microelectronics interconnects.

Low-Resistivity Cu Films
Cross-study comparable
1.9 μΩ·cm at 54 nm film thickness, 120 °C deposition
Near-bulk resistivity supports interconnect-quality metallization
TBH reducing agent; approx. 99.4 at.% Cu purity reported
Atomic Layer Deposition Copper Metallization Electrical Resistivity

Low-Temperature ALD Window vs. Cu(thd)₂

Cu(dmap)₂ demonstrates effective ALD growth of copper and copper oxides within a low-temperature window of 80–175 °C, depending on the specific process and co-reactant used [1][2]. In contrast, alternative precursors like Cu(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) typically require significantly higher deposition temperatures, often in the range of 190–260 °C, for ALD processes using H₂ as a reducing agent [3]. This difference arises from the distinct thermal decomposition characteristics of the precursor ligands. The lower operational temperature window of Cu(dmap)₂ is advantageous for integration with temperature-sensitive substrates and subsequent processing steps in device fabrication.

Low-T Window vs. Cu(thd)₂
Cross-study comparable
Cu(dmap)₂: 80–175 °C vs. Cu(thd)₂: 190–260 °C
Lower thermal budget enables temperature-sensitive substrate integration
Upper limit of Cu(dmap)₂ window is 85 °C below Cu(thd)₂ lower limit
Atomic Layer Deposition Precursor Thermal Stability Deposition Temperature

Biocidal Efficacy vs. Ammoniacal Copper Sulfate

In a study assessing the feasibility of vapor-phase copper compounds as wood preservatives, Cu(dmap)₂ was applied to oriented strand board (OSB) and its efficacy against decay fungi was evaluated in a standard soil block test [1]. When compared to ammoniacal copper sulfate (ACS), a conventional waterborne preservative, Cu(dmap)₂ demonstrated slightly greater effectiveness at low copper retention levels in leached samples. However, at higher retention levels, its performance was slightly inferior to both ACS and chromated copper arsenate (CCA) [1]. This indicates that while Cu(dmap)₂ possesses inherent biocidal activity, its performance profile relative to established preservatives is dependent on the specific application and retention parameters.

Biocidal Efficacy vs. ACS
Head-to-head
Slightly greater efficacy at low retention; slightly lower at high retention vs. ACS and CCA
Retention-dependent efficacy profile for vapor-phase application context
Soil block test per AWPA E-11; leached OSB samples
Wood Preservative Copper Biocide Leaching

Cu(dmap)₂ Application Scenarios


Low-Temperature ALD for Copper Interconnects

For the fabrication of copper interconnects in advanced microelectronics, particularly in high-aspect-ratio vias (e.g., through-silicon vias or TSVs), Cu(dmap)₂ is a leading precursor candidate. Its demonstrated low-temperature ALD window (80–140 °C) enables the deposition of highly conformal, low-resistivity copper seed layers on complex 3D structures without exceeding the thermal budget of underlying materials [1]. The ability to achieve a resistivity of 1.9 μΩ·cm at 120 °C using a suitable reducing agent underscores its potential for meeting the stringent conductivity requirements of next-generation interconnects [2].

Selective Cu₂O/CuO Deposition via Co-reactant

In photovoltaic and sensor applications where the specific copper oxide phase is critical, Cu(dmap)₂ offers a straightforward route to selective deposition. Process engineers can obtain Cu₂O films by using water vapor as the co-reactant (GPC ≈ 0.12 Å/cycle) or CuO films by using ozone (GPC ≈ 0.19 Å/cycle) [3][4]. Furthermore, the growth rate of CuO can be doubled to 0.38 Å/cycle by implementing a vapor boost for the Cu(dmap)₂ precursor, providing a tunable process for optimizing film thickness and throughput [4]. This level of phase and rate control is a significant advantage for research and development of copper oxide-based devices.

Vapor-Phase Preservation for Engineered Wood

Cu(dmap)₂'s volatility and demonstrated ability to fully penetrate oriented strand board (OSB) in the vapor phase make it a candidate preservative for engineered wood products where conventional liquid treatments are impractical or incomplete [5]. Its biocidal efficacy, while slightly lower than that of ammoniacal copper sulfate (ACS) at high retention levels, is comparable at low retentions, suggesting that further formulation and process optimization could yield a viable vapor-phase treatment system [5]. This application leverages the compound's unique physical state and delivery method rather than its absolute toxicity.

Homogeneous Catalyst for Selective Organic Reactions

As a molecular copper(II) complex with a well-defined coordination environment, Cu(dmap)₂ is employed as a soluble catalyst in various organic reactions, including oxidations, coupling reactions, and asymmetric transformations [6]. Its structure, featuring bidentate N,O-donor ligands, provides a distinct electronic and steric environment at the copper center, which can influence reaction selectivity and turnover frequency [6]. Researchers seeking to explore new catalytic methodologies or optimize existing copper-catalyzed processes may find this compound a valuable alternative to more common catalysts like Cu(acac)₂ or Cu(OAc)₂.

Application
Selection Property
Validation Focus
Low-temperature ALD copper interconnects
Low-resistivity film capability
Conformality and purity at deposition temperatures below 140 °C
Selective copper oxide phase deposition
Co-reactant-dependent phase control
GPC and phase purity verification by oxidant choice
Vapor-phase preservation research
Volatile copper delivery context
Retention-dependent efficacy review in engineered wood substrates
Homogeneous catalysis research
Bidentate N,O-ligand environment
Turnover frequency and selectivity profiling vs. Cu(acac)₂

Technical Documentation Hub

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48 linked technical documents
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